An In-depth Technical Guide to 3-(Methylnitrosamino)propionitrile (MNPN) for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(Methylnitrosamino)propionitrile (MNPN) for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Carcinogen
3-(Methylnitrosamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen of significant interest to the fields of toxicology, oncology, and public health.[1][2] First identified in the saliva of betel quid chewers, MNPN is a powerful genotoxic agent that has demonstrated the ability to induce tumors in multiple organ systems in laboratory animals.[1] This guide provides a comprehensive technical overview of MNPN, from its chemical and physical properties to its metabolic activation, mechanism of carcinogenesis, and analytical methodologies for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of MNPN in human disease.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of MNPN is fundamental for its synthesis, handling, and analysis. MNPN is a light yellow liquid at room temperature with a molecular weight of 113.12 g/mol .[3][4]
| Property | Value | Source |
| Molecular Formula | C4H7N3O | [4] |
| Molecular Weight | 113.12 g/mol | [4] |
| CAS Number | 60153-49-3 | [4] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 102-103 °C at 0.04 mmHg | [2] |
| Synonyms | 3-(N-Nitrosomethylamino)propionitrile, (2-Cyanoethyl)methylnitrosamine | [3] |
Formation and Environmental Exposure
MNPN is not a naturally occurring compound in most environmental contexts but is formed from the nitrosation of arecoline, the major alkaloid present in the areca nut, a primary component of betel quid.[2] The formation of MNPN is particularly enhanced in the presence of tobacco, which increases the concentration of nitrites in the saliva of chewers.[2] This chemical transformation can occur under the mild acidic conditions found in the oral cavity and the stomach.
The primary route of human exposure to MNPN is through the chewing of betel quid, a common practice in many parts of Asia and among certain migrant communities worldwide. Studies have detected MNPN in the saliva of betel quid chewers at concentrations ranging from 0.5 to 11.4 micrograms per liter.[1]
Metabolic Activation and Genotoxicity
The carcinogenicity of MNPN is contingent upon its metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, most notably DNA. The primary metabolic activation pathway for MNPN is believed to be α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. While the specific CYP isozymes responsible for MNPN metabolism have not been definitively identified in the available literature, CYP3A4 is a major enzyme involved in the metabolism of many xenobiotics, including other nitrosamines, and is a likely candidate.[5][6][7][8][9]
α-Hydroxylation of the methylene carbon adjacent to the nitrosamino group leads to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide. This reactive species can then cyanoethylate DNA, forming adducts at various nucleophilic sites on the DNA bases.
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation.
Mechanism of Carcinogenesis: The Role of DNA Adducts
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For MNPN, the primary mechanism of its potent carcinogenicity lies in its ability to methylate DNA following metabolic activation. The reactive electrophile generated from MNPN can transfer a methyl group to DNA bases, with guanine being a primary target.
Two of the major DNA adducts identified following MNPN exposure are 7-methylguanine and O⁶-methylguanine.[1] While 7-methylguanine is the more abundant adduct, O⁶-methylguanine is considered to be more mutagenic. The presence of a methyl group at the O⁶ position of guanine disrupts the normal Watson-Crick base pairing, leading to G:C to A:T transition mutations during DNA replication if not repaired. These mutations in critical genes, such as tumor suppressor genes and oncogenes, can lead to the loss of cellular growth control and the development of cancer.
The highest levels of these methylated guanines have been observed in the nasal cavity of rats, which is a primary target organ for MNPN-induced tumors, regardless of the route of administration.[1]
Caption: The proposed mechanism of MNPN-induced carcinogenesis via DNA methylation.
Toxicological Profile and Carcinogenicity
MNPN is a potent carcinogen in animal models, primarily in F344 rats.[1][2] Studies have demonstrated its ability to induce tumors in a variety of tissues, with a notable organ-specific effect.
| Animal Model | Route of Administration | Total Dose | Target Organs and Tumor Incidence | Source |
| F344 Rats (Male) | Subcutaneous Injection | 0.23 mmol/rat | Nasal Cavity (86% malignant tumors) | [1] |
| F344 Rats (Female) | Subcutaneous Injection | 0.23 mmol/rat | Nasal Cavity (71% malignant tumors) | [1] |
| F344 Rats | Subcutaneous Injection | 0.055 mmol/rat | Liver (43% tumors) | [1] |
| F344 Rats (Male & Female) | Subcutaneous Injection | 1.1 mmol/rat | Esophagus (27/30), Nasal Cavity (21/30), Tongue (11/30) | [2] |
| Rats | Oral Swabbing | - | Nasal Tumors (80%), Lung Adenomas (13%), Liver Tumors (10%), Esophageal Papillomas (7%) | [10] |
These data unequivocally establish MNPN as a powerful multi-organ carcinogen in laboratory animals, highlighting the significant health risk associated with exposure to this compound.
Analytical Methodologies: Detection and Quantification of MNPN
The accurate detection and quantification of MNPN in biological matrices are essential for exposure assessment and mechanistic studies. The primary analytical technique employed for this purpose is gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA), which is a highly selective and sensitive detector for N-nitroso compounds. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of MNPN and its metabolites, offering high sensitivity and specificity.
Experimental Protocol: Quantification of MNPN in Saliva by LC-MS/MS
The following is a generalized protocol for the analysis of MNPN in saliva. Researchers should optimize and validate the method for their specific instrumentation and experimental needs.
1. Saliva Collection and Storage:
-
Collect unstimulated saliva by passive drool into a pre-chilled polypropylene tube.
-
Immediately place the collected sample on ice and freeze at -80°C as soon as possible to minimize degradation.
2. Sample Preparation and Extraction:
-
Thaw saliva samples on ice.
-
To 1 mL of saliva, add an internal standard (e.g., deuterated MNPN) to correct for extraction efficiency and matrix effects.
-
Perform a liquid-liquid extraction by adding 3 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of dichloromethane.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MNPN and its internal standard must be determined and optimized on the specific mass spectrometer being used. For MNPN (m/z 114.1), a potential transition could be to a fragment ion corresponding to the loss of the nitroso group.
-
4. Quantification:
-
Generate a calibration curve using standards of known MNPN concentrations prepared in a control matrix (e.g., artificial saliva or pooled saliva from non-exposed individuals).
-
Quantify the concentration of MNPN in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: A typical workflow for the quantification of MNPN in saliva using LC-MS/MS.
Conclusion and Future Directions
3-(Methylnitrosamino)propionitrile is a potent, organ-specific carcinogen that poses a significant health risk to individuals who chew betel quid, particularly when combined with tobacco. Its mechanism of action, involving metabolic activation and the formation of mutagenic DNA adducts, is a critical area of study for understanding its role in human cancer. The analytical methods outlined in this guide provide the necessary tools for researchers to accurately assess exposure to MNPN and to further investigate its toxicological properties.
Future research should focus on several key areas:
-
Identification of Specific CYP450 Isozymes: Pinpointing the specific CYP enzymes responsible for MNPN metabolism will provide crucial insights into individual susceptibility and potential for drug-MNPN interactions.
-
Biomarker Development: Further validation of MNPN and its metabolites as biomarkers of exposure and cancer risk in human populations is warranted.
-
Chemoprevention Strategies: Investigating potential agents that can inhibit the metabolic activation of MNPN or enhance the repair of MNPN-induced DNA damage could lead to effective cancer prevention strategies for at-risk populations.
By continuing to unravel the complex biology and toxicology of MNPN, the scientific community can work towards mitigating the adverse health effects of this potent environmental carcinogen.
References
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- Prokopczyk, B., Rivenson, A., Bertinato, P., Brunnemann, K. D., & Hoffmann, D. (1991). A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. Cancer letters, 60(2), 153–157.
- Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)
- Wenke, G., Brunnemann, K. D., Hoffmann, D., & Bhide, S. V. (1984). A study of betel quid carcinogenesis: IV. Analysis of the saliva of betel chewers: a preliminary report. Journal of cancer research and clinical oncology, 108(1), 110–113.
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Semantic Scholar. (n.d.). Figure 3 from 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(Methylnitrosamino)propionitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation for the LC-MS/MS analyses for blood, saliva, and aCSF samples. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from [Link]
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- Georgieva, M., & Vlaykova, T. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Journal of the Bulgarian Chemical Society, 41(4), 2204466.
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